molecular formula C15H21N3O B1374615 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1351398-03-2

1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B1374615
CAS No.: 1351398-03-2
M. Wt: 259.35 g/mol
InChI Key: HWDMDRNPMSDKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activities : Research has demonstrated the synthesis of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and their evaluation as ligands for the nociceptin receptor. Some of these compounds exhibited partial agonistic activity, with certain ones being pure antagonists, indicating their potential in receptor targeting and modulation (Mustazza et al., 2006).

  • Chemical Synthesis Techniques : Studies have also explored multi-component, 1,3-dipolar cycloaddition reactions for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles in ionic liquid, suggesting advanced methods for synthesizing complex spiro compounds (Rajesh, Bala, & Perumal, 2012).

  • Pharmacological Relevance : A study on ethyl 4'-amino-5',8'-dimethyl-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate, a related compound, revealed its conversion into spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-one, which exhibited anti-monoamine-oxidase and anticonvulsant activities, highlighting the pharmacological potential of these compounds (Grigoryan et al., 2017).

  • Antitumor Activity : Another research focused on synthesizing 2-sulfanyl-substituted spiro[benzo[h]quinazolines], which showed significant anti-monoamine oxidase and antitumor activities, indicating their relevance in cancer research and therapy (Markosyan et al., 2015).

  • Solid-Phase Synthesis : The solid-phase synthesis of spiroquinazolines, including 1' H-spiro[piperidine-3,2'-quinazolin]-2-ones, has been described. This study provides insights into the methods for creating compounds with unique 3D architectures, which are of pharmacological relevance (Pospíšilová, Krchňák, & Schütznerová, 2018).

Properties

IUPAC Name

1-ethyl-6-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-18-13-5-4-11(2)10-12(13)14(19)17-15(18)6-8-16-9-7-15/h4-5,10,16H,3,6-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDMDRNPMSDKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=O)NC13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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